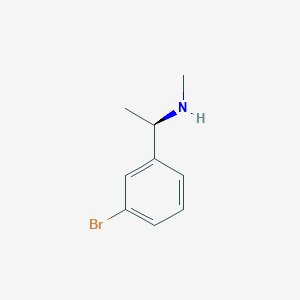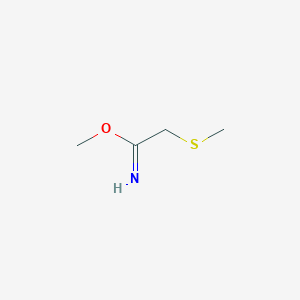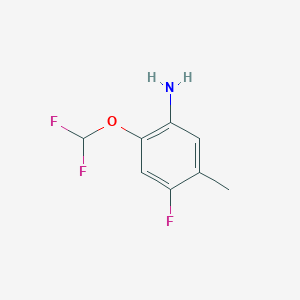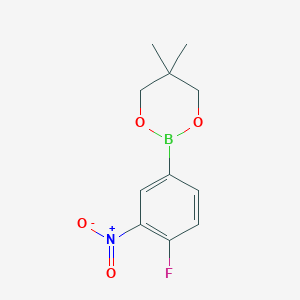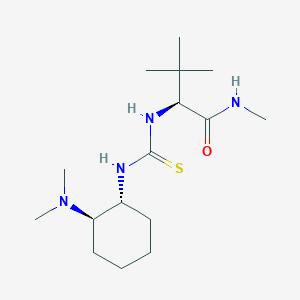
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thioureido group, a cyclohexyl ring, and a dimethylamino group, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thioureido group and the introduction of the dimethylamino group onto the cyclohexyl ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and minimize waste.
化学反応の分析
Types of Reactions
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the thioureido group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The thioureido group and the dimethylamino group play crucial roles in binding to these targets and modulating their activity. The compound may affect various pathways, depending on the specific context in which it is used.
類似化合物との比較
Similar Compounds
Some similar compounds include:
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- Other thiourea derivatives with similar structural motifs
Uniqueness
What sets (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide apart is its unique combination of functional groups and stereochemistry, which may confer distinct properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H32N4OS |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
(2S)-2-[[(1R,2R)-2-(dimethylamino)cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C16H32N4OS/c1-16(2,3)13(14(21)17-4)19-15(22)18-11-9-7-8-10-12(11)20(5)6/h11-13H,7-10H2,1-6H3,(H,17,21)(H2,18,19,22)/t11-,12-,13-/m1/s1 |
InChIキー |
HJPRLRWXYBCUEN-JHJVBQTASA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)NC)NC(=S)N[C@@H]1CCCC[C@H]1N(C)C |
正規SMILES |
CC(C)(C)C(C(=O)NC)NC(=S)NC1CCCCC1N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)





